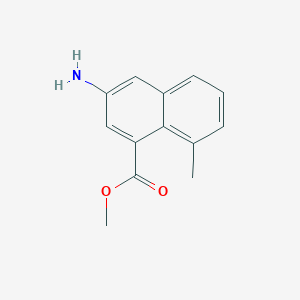
2,8-Dimethylnaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenols It features a naphthalene ring substituted with two methyl groups at the 2nd and 8th positions and a hydroxyl group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylnaphthalen-1-ol typically involves the alkylation of naphthalene derivatives followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methyl groups. Subsequent hydroxylation can be achieved using reagents like sodium hydroxide or other hydroxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dimethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 2,8-Dimethylnaphthalen-1-one.
Reduction: 2,8-Dimethylnaphthalene.
Substitution: Halogenated derivatives like 2,8-dimethyl-1-bromonaphthalene.
Applications De Recherche Scientifique
2,8-Dimethylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,8-Dimethylnaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways. The hydroxyl group allows for potential interactions with enzymes and receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Naphthalen-1-ol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2-Methylnaphthalen-1-ol: Contains only one methyl group, leading to variations in its chemical behavior.
8-Methylnaphthalen-1-ol: Similar to 2,8-Dimethylnaphthalen-1-ol but with only one methyl group.
Uniqueness: this compound is unique due to the presence of two methyl groups, which influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C12H12O |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2,8-dimethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-8-4-3-5-10-7-6-9(2)12(13)11(8)10/h3-7,13H,1-2H3 |
Clé InChI |
XMXKYYHQBVPDEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC(=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



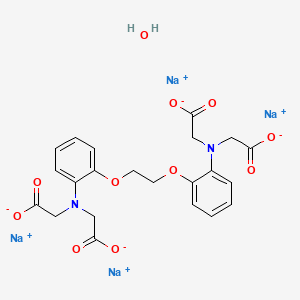


![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
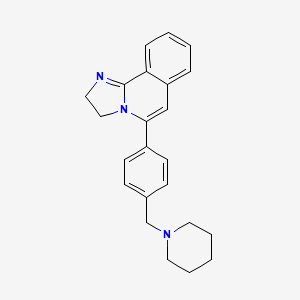
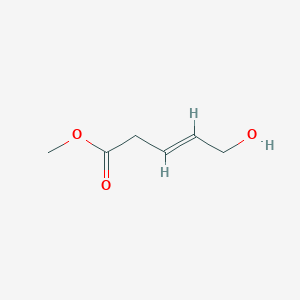
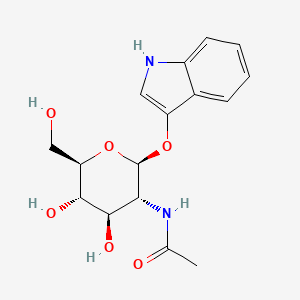
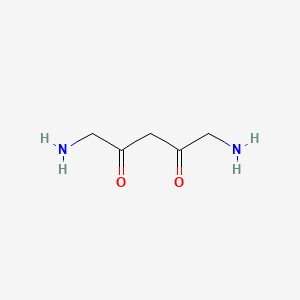
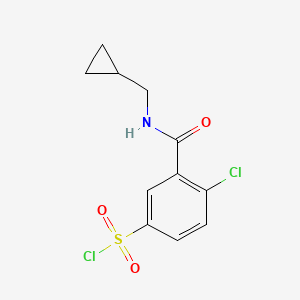
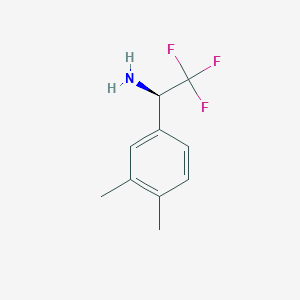
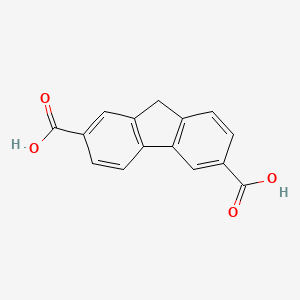
![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)
